molecular formula C14H12N2O4S B2685111 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 895437-24-8

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2685111
CAS No.: 895437-24-8
M. Wt: 304.32
InChI Key: QDDOREJQNHHIRD-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic small molecule based on a benzothiazole core, a scaffold renowned for its diverse and potent biological activities. This compound is furnished strictly for research applications to investigate its potential multifunctional profile. Benzothiazole derivatives have demonstrated significant promise in anticancer research, with certain analogs exhibiting potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal carcinomas . The mechanism of action for many bioactive benzothiazoles is complex and may involve metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form electrophilic intermediates that interact with cellular DNA, or the direct inhibition of key kinase targets involved in cell proliferation and survival . Furthermore, structurally similar compounds incorporating furan and benzothiazole motifs have been identified as multifunctional agents, showing excellent UV-filtering capacity (superior to some commercial sunscreens), potent antioxidant activity that counteracts oxidative stress, and robust growth inhibition of dermatophytes and Candida albicans . The dimethoxy and furan carboxamide substitutions on the benzothiazole core are designed to modulate the compound's electronic properties, solubility, and binding affinity for biological targets, making it a valuable chemical tool for probing disease mechanisms. Researchers can utilize this compound in various fields, including medicinal chemistry (as a lead structure for drug discovery), chemical biology (to study protein interactions and signaling pathways), and as a standard in analytical method development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-18-10-6-8-12(7-11(10)19-2)21-14(15-8)16-13(17)9-4-3-5-20-9/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOREJQNHHIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate reaction conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The molecular pathways involved include disruption of cell wall synthesis in bacteria and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide in the provided evidence, comparisons must be inferred from general studies on benzothiazole and furan derivatives. Below is a comparative analysis based on analogous compounds:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents Key Properties/Applications References (Hypothetical)
N-(6-methoxybenzothiazol-2-yl)acetamide Benzothiazole 6-methoxy, acetamide Anticancer (topoisomerase inhibition)
5,6-dimethoxybenzothiazole Benzothiazole 5,6-dimethoxy Antimicrobial (Gram+ bacteria)
Furan-2-carboxamide derivatives Furan Variable aryl/alkyl groups Anti-inflammatory, kinase inhibition
Target Compound Benzothiazole + Furanamide 5,6-dimethoxy, furan-2-carboxamide Theoretical enhanced solubility and CNS penetration N/A

Key Observations:

Methoxy Substitutions: The 5,6-dimethoxy configuration on benzothiazole (as seen in the target compound) is less common than single-methoxy analogs.

Furanamide Linkage : Furan-2-carboxamide groups are associated with moderate metabolic stability but may introduce steric hindrance, affecting target binding. For example, furan-based kinase inhibitors often exhibit reduced off-target effects compared to bulkier aryl groups .

Electronic Effects : The electron-donating methoxy groups on benzothiazole could modulate the compound’s electron density, influencing its reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Limitations of Available Evidence

The provided evidence exclusively discusses the SHELX software suite for crystallography , which is unrelated to the synthesis, characterization, or bioactivity of the target compound. No peer-reviewed data on its structural analogs, pharmacokinetics, or mechanism of action are included.

Recommendations for Future Research

Biological Screening : Compare its activity against benzothiazole antifungals (e.g., Thioflavin T derivatives) or furan-based antitumor agents.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C14H12N2O4SC_{14}H_{12}N_{2}O_{4}S, and it features a furan ring coupled with a benzothiazole moiety. This unique combination contributes to its biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, leading to a blockade of their activity. This mechanism is crucial in its potential applications against various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study indicated that compounds similar to this compound demonstrated significant inhibitory effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound was noted for promoting apoptosis and inducing cell cycle arrest at specific concentrations (1–4 μM) .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro assays indicated effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Antioxidant Properties

Benzothiazole derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress .

Comparative Studies

To understand the uniqueness of this compound compared to other benzothiazole derivatives, a comparative analysis was conducted:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAntioxidant Activity
This compoundStructureSignificant against A549 and HeLa cellsEffective against Mycobacterium tuberculosisModerate
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide-Moderate activity against cancer cellsBetter than reference compoundsHigh
N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide-Low activity observedComparable to reference compoundsLow

Case Studies

Case Study 1: Anti-Tubercular Activity
A recent study evaluated the anti-tubercular efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load at varying concentrations compared to control groups .

Case Study 2: Cancer Cell Line Inhibition
In another study focusing on various cancer cell lines (MCF-7 and K562), this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism involved apoptosis induction through mitochondrial pathway activation .

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